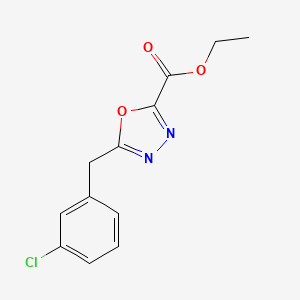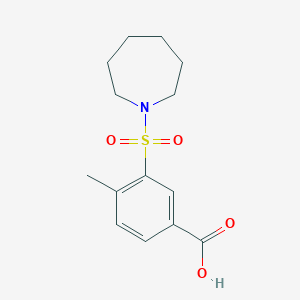
N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C22H21BrN4O2S and its molecular weight is 485.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Capacity and Reaction Pathways
Antioxidants play a crucial role in combating oxidative stress in biological systems, and the structural complexity of "N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide" suggests potential for antioxidant activity. Ilyasov et al. (2020) discuss the ABTS/PP decolorization assay, highlighting the importance of understanding reaction pathways in evaluating antioxidant capacity. This insight is valuable for compounds with potential antioxidative properties, as it can guide the design of experiments to assess their efficacy (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Central Nervous System (CNS) Applications
Compounds with heterocyclic structures, similar to the one , are extensively studied for their potential CNS applications. Saganuwan (2017) provides a comprehensive review of functional chemical groups likely to serve as lead molecules for synthesizing compounds with CNS activity. This research underscores the potential of complex heterocyclic compounds in developing treatments for CNS disorders, suggesting a research avenue for the specific compound (Saganuwan, 2017).
Synthesis and Medicinal Chemistry
The complex structure of "this compound" suggests its synthesis involves multiple steps, potentially including Fischer synthesis for indole derivatives. Fusco and Sannicolo (1978) review the Fischer synthesis of indoles from arylhydrazones, a methodology that could be relevant for synthesizing or modifying compounds with similar structural features (Fusco & Sannicolo, 1978).
Potential for Novel Drug Development
The therapeutic potential of complex molecules, particularly those acting on the CNS, is of high interest. Hargaden and Guiry (2009) highlight the role of oxazoline-containing ligands in asymmetric catalysis, a methodological aspect that could be relevant for the synthesis of chiral centers in drugs derived from or related to "this compound" (Hargaden & Guiry, 2009).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves the reaction of 2-(1H-indol-3-yl)ethanamine with 6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carboxylic acid, followed by the addition of butanoyl chloride to form the final product.", "Starting Materials": [ "2-(1H-indol-3-yl)ethanamine", "6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carboxylic acid", "butanoyl chloride", "diethyl ether", "triethylamine", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 2-(1H-indol-3-yl)ethanamine (1.0 equiv) in diethyl ether and add triethylamine (1.1 equiv) dropwise. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add 6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carboxylic acid (1.0 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Add butanoyl chloride (1.1 equiv) dropwise to the reaction mixture and stir at room temperature for 2 hours.", "Step 4: Add a solution of sodium bicarbonate in water to the reaction mixture to neutralize the excess acid. Extract the product with diethyl ether and wash the organic layer with water.", "Step 5: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a mixture of diethyl ether and hexane as the eluent.", "Step 7: Recrystallize the purified product from a mixture of diethyl ether and hexane to obtain the final product as a white solid." ] } | |
Número CAS |
422287-96-5 |
Fórmula molecular |
C22H21BrN4O2S |
Peso molecular |
485.4 |
Nombre IUPAC |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide |
InChI |
InChI=1S/C22H21BrN4O2S/c23-15-7-8-19-17(12-15)21(29)27(22(30)26-19)11-3-6-20(28)24-10-9-14-13-25-18-5-2-1-4-16(14)18/h1-2,4-5,7-8,12-13,25H,3,6,9-11H2,(H,24,28)(H,26,30) |
Clave InChI |
YGDDPHIIONBHAZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(2,2-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2484150.png)


![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2484153.png)
![2-{1-[2-(2-Chlorophenoxy)propanoyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2484154.png)
![7-Chloro-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2484156.png)
![8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2484157.png)

![N-[(2-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2484160.png)
![6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2484161.png)
![(1-(2-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2484167.png)
![2-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-3-ylamino)-1-((1r,4r)-4-(tert-butyldimethylsilyloxy)cyclohexyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2484168.png)
![methyl (8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2484169.png)
